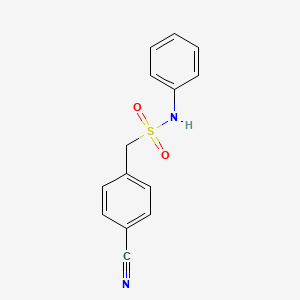
1-(4-cyanophenyl)-N-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Mecamylamine can be synthesized through a multistep process involving the reaction of 4-cyanobenzaldehyde with methylamine, followed by oxidation with hydrogen peroxide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Phenylmethanesulfonamide Derivatives : The study by Yu. A. Aizina, G. Levkovskaya, and I. Rozentsveig (2012) focused on the synthesis of phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide, demonstrating the high reactivity of the product in alkylation reactions with various organic compounds. This research highlights the potential for creating a wide range of phenylmethanesulfonamide derivatives with diverse applications in organic chemistry (Aizina, Levkovskaya, & Rozentsveig, 2012).
Preparation and Properties of Polymer Membranes : Meimei Guo et al. (2010) synthesized novel poly(arylene ether ketone)s containing phenyl- and 4-cyanophenyl substituents, which were used to create proton exchange membranes for fuel cell applications. Their research showed that the sulfonation and hydrolysis of these polymers lead to membranes with high proton conductivities, showcasing the material's potential in energy applications (Guo et al., 2010).
Electron-Transfer Reactions in Organic Chemistry : The study by E. Hasegawa et al. (1997) explored the photoreaction of trans-1-(4-cyanophenyl)-3-phenyl-2,3-epoxy-1-propanone with various electron donors. This research contributes to understanding the mechanisms of electron-transfer reactions in organic compounds, highlighting the potential applications in organic synthesis and the development of new chemical reactions (Hasegawa et al., 1997).
Applications in Catalysis and Enzyme Inhibition
Asymmetric Cyclopropanation Catalysis : H. Davies et al. (1996) conducted a study on Rhodium(II) N-(Arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes. This research is significant for its contribution to asymmetric synthesis, particularly in the practical enantioselective synthesis of cyclopropane-based amino acids, which are valuable in various chemical and pharmaceutical applications (Davies et al., 1996).
Carbonic Anhydrase Inhibitors : J. Winum et al. (2006) researched the development of carbonic anhydrase inhibitors using N-cyanomethyl aromatic sulfonamides. This study is crucial for medicinal chemistry, particularly in designing new inhibitors targeting various human isoforms of carbonic anhydrase, an enzyme implicated in several physiological and pathological processes (Winum et al., 2006).
Wirkmechanismus
Target of Action
1-(4-cyanophenyl)-N-phenylmethanesulfonamide is a complex compound with potential therapeutic applicationsSimilar compounds have been found to target enzymes like phosphodiesterase 4 (pde4) and aromatase-sulfatase . These enzymes play crucial roles in various biological processes, including inflammation and hormone regulation .
Mode of Action
For instance, Crisaborole, an oxaborole compound, inhibits PDE4, leading to elevated levels of cyclic adenosine monophosphate (cAMP) . Another compound, a derivative of 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate, acts as a dual aromatase and sulfatase inhibitor .
Biochemical Pathways
For example, Crisaborole’s inhibition of PDE4 affects inflammatory cytokine production . On the other hand, dual aromatase and sulfatase inhibitors can impact hormone synthesis and metabolism .
Result of Action
For instance, Crisaborole improves disease severity and reduces the risk of infection and symptoms in patients with atopic dermatitis . Dual aromatase and sulfatase inhibitors can potentially impact hormone-dependent conditions .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-cyanophenyl)-N-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c15-10-12-6-8-13(9-7-12)11-19(17,18)16-14-4-2-1-3-5-14/h1-9,16H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPGAIBOENDKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-cyanophenyl)-N-phenylmethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

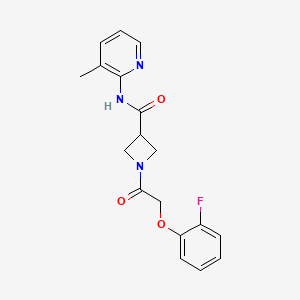
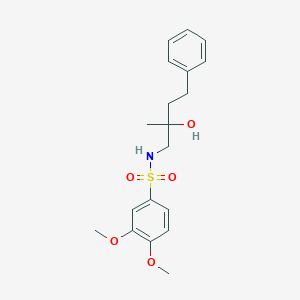

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2509976.png)

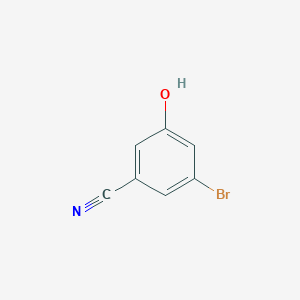
![N-cyclohexyl-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2509980.png)


)carb oxamide](/img/structure/B2509990.png)


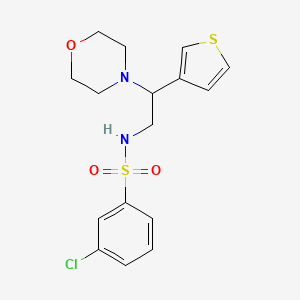
![methyl 3-[({(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl}carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2509994.png)